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molecular formula C23H26N2O4 B352647 3,3,6,6-tetramethyl-9-(3-nitrophenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione CAS No. 156176-94-2

3,3,6,6-tetramethyl-9-(3-nitrophenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione

Cat. No. B352647
M. Wt: 394.5g/mol
InChI Key: IYAPIBFEXPSJPA-UHFFFAOYSA-N
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Patent
US06162918

Procedure details

Reaction of 18.4 g of 3-amino-5,5-dimethyl-2-cyclohexen-1-one with 10 g of 3-nitrobenzaldehyde in an analogous manner to that described in Example 1 gave 3,4,6,7,9,10-hexahydro-3,3,6,6-tetramethyl-9-(3-nitrophenyl)-1,8-(2H,5H)-acridinedione. Crystallization from dimethylformamide/water gave 22.6 g of pure material as pale yellow crystals of melting point >280° C.,
Quantity
18.4 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH2:7][C:6]([CH3:9])([CH3:8])[CH2:5][C:4](=[O:10])[CH:3]=1.[N+:11]([C:14]1[CH:15]=[C:16]([CH:19]=[CH:20][CH:21]=1)[CH:17]=O)([O-:13])=[O:12]>>[CH3:8][C:6]1([CH3:9])[CH2:7][C:2]2[NH:1][C:2]3[CH2:7][C:6]([CH3:9])([CH3:8])[CH2:5][C:4](=[O:10])[C:3]=3[CH:17]([C:16]3[CH:19]=[CH:20][CH:21]=[C:14]([N+:11]([O-:13])=[O:12])[CH:15]=3)[C:3]=2[C:4](=[O:10])[CH2:5]1

Inputs

Step One
Name
Quantity
18.4 g
Type
reactant
Smiles
NC1=CC(CC(C1)(C)C)=O
Name
Quantity
10 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=O)C=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1(CC(C=2C(C=3C(CC(CC3NC2C1)(C)C)=O)C1=CC(=CC=C1)[N+](=O)[O-])=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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